N-(4-nitrophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Overview
Description
N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a tetrahydronaphthalenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea typically involves the reaction of 4-nitroaniline with 1,2,3,4-tetrahydro-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-aminophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in interactions with the active site of the enzyme, while the tetrahydronaphthalenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-N’-(1-naphthalenyl)urea: Similar structure but lacks the tetrahydro moiety.
N-(4-nitrophenyl)-N’-(2,3,4,5-tetrahydro-1-naphthalenyl)urea: Similar structure with different hydrogenation pattern on the naphthalenyl group.
Uniqueness
N-(4-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is unique due to the presence of both the nitrophenyl and tetrahydronaphthalenyl groups, which confer specific chemical and biological properties. The tetrahydronaphthalenyl group provides additional hydrophobic interactions, potentially enhancing binding affinity in biological systems.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(18-13-8-10-14(11-9-13)20(22)23)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHOEZZJJKDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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